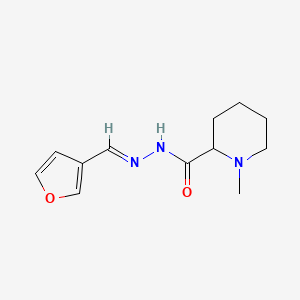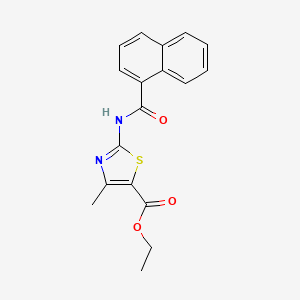
N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide, also known as FMPH, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. FMPH is a hydrazide derivative that has been synthesized through various methods.
Mecanismo De Acción
The exact mechanism of action of N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide is not fully understood. However, it has been reported to modulate various neurotransmitters, including gamma-aminobutyric acid (GABA), glutamate, and serotonin. N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that degrades acetylcholine, which is involved in learning and memory.
Biochemical and Physiological Effects:
N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide has been reported to have various biochemical and physiological effects. It has been shown to increase the levels of GABA and serotonin in the brain, which are neurotransmitters involved in mood regulation. N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide has also been reported to reduce oxidative stress and inflammation, which are involved in the progression of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide has several advantages and limitations for lab experiments. It has been reported to exhibit high potency and efficacy in animal models. N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide is also relatively easy to synthesize and has good stability. However, N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide has a short half-life, which may limit its therapeutic potential. Additionally, N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide has not been extensively studied in human clinical trials, which may limit its translation to clinical applications.
Direcciones Futuras
Several future directions for N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide research are possible. One potential direction is to investigate the potential therapeutic applications of N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide in human clinical trials. Another direction is to explore the mechanism of action of N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide in more detail, which may provide insights into its therapeutic potential. Additionally, the development of N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide analogs may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Métodos De Síntesis
N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide has been synthesized through various methods, including the reaction between 3-furylaldehyde and 1-methyl-2-piperidone in the presence of hydrazine hydrate. Another method involves the reaction of 3-furylcarboxaldehyde and 1-methyl-2-piperidone with hydrazine hydrate. These methods have been reported to yield N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide with high purity and yield.
Aplicaciones Científicas De Investigación
N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticonvulsant, antidepressant, anxiolytic, and analgesic activities in animal models. N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide has also been shown to have neuroprotective effects against oxidative stress and neuroinflammation. Additionally, N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide has been reported to exhibit anti-tumor and anti-inflammatory activities.
Propiedades
IUPAC Name |
N-[(E)-furan-3-ylmethylideneamino]-1-methylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-15-6-3-2-4-11(15)12(16)14-13-8-10-5-7-17-9-10/h5,7-9,11H,2-4,6H2,1H3,(H,14,16)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSOYIAXGSJGDA-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C(=O)NN=CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCCC1C(=O)N/N=C/C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5881238.png)
![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B5881246.png)
![N-(tert-butyl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)thio]acetamide](/img/structure/B5881247.png)

![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline](/img/structure/B5881254.png)
![2-chloro-3-(3,3-dimethyl-2-oxobutoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5881269.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5881277.png)
![methyl (9-fluoro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5881280.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5881285.png)
![methyl [4-({[(4-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5881289.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]indoline](/img/structure/B5881295.png)
![methyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5881298.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5881309.png)